
N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a phenoxazine core, a trifluoromethoxy group, and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:
Formation of the Phenoxazine Core: This can be achieved through the condensation of o-aminophenol with a suitable aldehyde or ketone.
Introduction of the Trifluoromethoxy Group: This step might involve the use of trifluoromethoxy reagents under specific conditions, such as the presence of a base or a catalyst.
Sulfonamide Formation: The final step involves the reaction of the phenoxazine derivative with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxazine core.
Reduction: Reduction reactions could potentially modify the sulfonamide or phenoxazine moieties.
Substitution: Various substitution reactions can occur, especially involving the trifluoromethoxy group or the sulfonamide linkage.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound might be explored as a catalyst or catalyst precursor in various organic reactions.
Material Science:
Biology
Biological Probes: The compound could be used as a fluorescent probe for studying biological processes.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents:
Industry
Dye and Pigment Industry: Use in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Industry: Potential incorporation into polymers to impart specific properties.
Wirkmechanismus
The mechanism of action of N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide would depend on its specific application. For example:
Biological Activity: It might interact with specific proteins or enzymes, inhibiting their activity or altering their function.
Catalytic Activity: It could facilitate chemical reactions by providing an alternative reaction pathway with a lower activation energy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxazine Derivatives: Compounds with similar phenoxazine cores.
Trifluoromethoxy Compounds: Other compounds featuring the trifluoromethoxy group.
Sulfonamides: Compounds with sulfonamide linkages.
Uniqueness
N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the combination of its structural features, which may impart distinct chemical and biological properties not found in other compounds.
Eigenschaften
Molekularformel |
C24H21F3N2O6S |
|---|---|
Molekulargewicht |
522.5 g/mol |
IUPAC-Name |
N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C24H21F3N2O6S/c25-24(26,27)35-15-9-11-16(12-10-15)36(31,32)28-17-13-33-14-20(23(17)30)29-18-5-1-3-7-21(18)34-22-8-4-2-6-19(22)29/h1-12,17,20,23,28,30H,13-14H2 |
InChI-Schlüssel |
VZSSJHSTZMEEEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(CO1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid](/img/structure/B14789879.png)
![2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14789883.png)
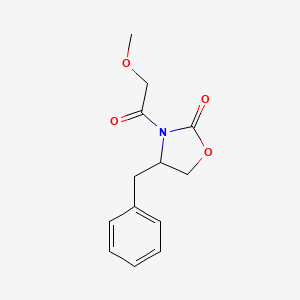
![N-(2-((2'-Benzhydryl-5'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14789898.png)
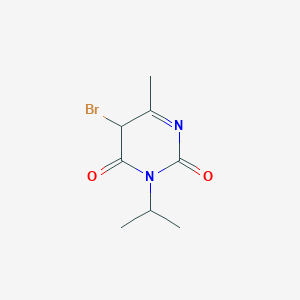
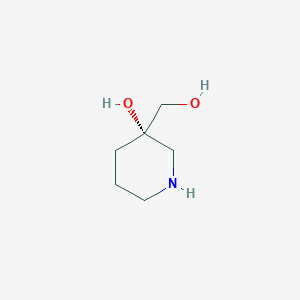
![but-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea](/img/structure/B14789908.png)
![Methyl 3-bromobenzo[a]azulene-10-carboxylate](/img/structure/B14789914.png)
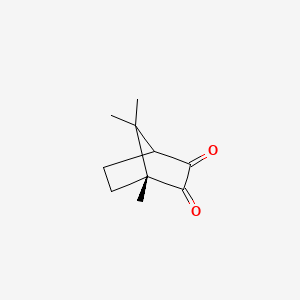
![N-(3-Fluorobenzyl)-2,6',7'-trimethyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B14789924.png)
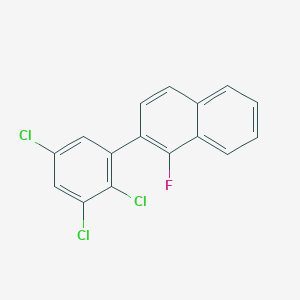
![(1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B14789939.png)
